molecular formula C22H18N4O2 B11552216 N'~1~,N'~3~-bis[(E)-phenylmethylidene]benzene-1,3-dicarbohydrazide

N'~1~,N'~3~-bis[(E)-phenylmethylidene]benzene-1,3-dicarbohydrazide

Cat. No.: B11552216
M. Wt: 370.4 g/mol
InChI Key: CNYDXIFPAUEYIX-DFEHQXHXSA-N
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Description

N’~1~,N’~3~-bis[(E)-phenylmethylidene]benzene-1,3-dicarbohydrazide is an organic compound characterized by its aromatic structure and the presence of hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~3~-bis[(E)-phenylmethylidene]benzene-1,3-dicarbohydrazide typically involves the condensation reaction between benzene-1,3-dicarbohydrazide and benzaldehyde derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~3~-bis[(E)-phenylmethylidene]benzene-1,3-dicarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: Reagents like halogens (Cl_2, Br_2) and nitrating mixtures (HNO_3/H_2SO_4) are used under controlled conditions.

Major Products

    Oxidation: Formation of benzene-1,3-dicarboxylic acid derivatives.

    Reduction: Formation of benzene-1,3-diamine derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

N’~1~,N’~3~-bis[(E)-phenylmethylidene]benzene-1,3-dicarbohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N’~1~,N’~3~-bis[(E)-phenylmethylidene]benzene-1,3-dicarbohydrazide involves its interaction with specific molecular targets. The hydrazide groups can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3-dicarbohydrazide: A precursor in the synthesis of N’~1~,N’~3~-bis[(E)-phenylmethylidene]benzene-1,3-dicarbohydrazide.

    Benzaldehyde derivatives: Used in the condensation reaction to form the target compound.

    N’~1~,N’~3~-bis[(E)-phenylmethylidene]benzene-1,4-dicarbohydrazide: A similar compound with a different substitution pattern on the benzene ring.

Uniqueness

N’~1~,N’~3~-bis[(E)-phenylmethylidene]benzene-1,3-dicarbohydrazide is unique due to its specific substitution pattern and the presence of hydrazide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-N,3-N-bis[(E)-benzylideneamino]benzene-1,3-dicarboxamide

InChI

InChI=1S/C22H18N4O2/c27-21(25-23-15-17-8-3-1-4-9-17)19-12-7-13-20(14-19)22(28)26-24-16-18-10-5-2-6-11-18/h1-16H,(H,25,27)(H,26,28)/b23-15+,24-16+

InChI Key

CNYDXIFPAUEYIX-DFEHQXHXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

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